molecular formula C16H21N5O3 B6579127 1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea CAS No. 1170169-28-4

1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Cat. No.: B6579127
CAS No.: 1170169-28-4
M. Wt: 331.37 g/mol
InChI Key: JJZMIDVODIPEQN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions may occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-3-(2-aminoethyl)urea: A similar compound with a different substituent on the urea moiety.

    1-(2,4-Dimethoxyphenyl)-3-(2-(pyridazin-3-yl)amino)ethyl)urea: Another derivative with a different pyridazinyl substitution.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-4-7-15(21-20-11)17-8-9-18-16(22)19-13-6-5-12(23-2)10-14(13)24-3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZMIDVODIPEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150977
Record name N-(2,4-Dimethoxyphenyl)-N′-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170169-28-4
Record name N-(2,4-Dimethoxyphenyl)-N′-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170169-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dimethoxyphenyl)-N′-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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